(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular formula of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone suggests a molecular weight of approximately 298.29 g/mol. To visualize its structure, refer to the ChemSpider entry . The combination of furan, pyrrolidine, and sulfonyl groups creates a unique and potentially bioactive scaffold.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized as a boric acid ester intermediate in the synthesis of complex organic molecules. A study by Huang et al. (2021) focuses on the synthesis, crystal structure, and Density Functional Theory (DFT) analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, showcasing the application in deriving molecular structures optimized by DFT, consistent with crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Pharmacological Applications
Research in the pharmacological domain has identified derivatives of the compound as potential sodium channel blockers and anticonvulsant agents. Malik and Khan (2014) synthesized novel derivatives showing significant anticonvulsant activities through the maximal electroshock (MES) test, pointing to their role in developing new therapeutic agents (Malik & Khan, 2014).
Material Science and Corrosion Inhibition
In material science, derivatives of the compound have been investigated for their effectiveness in corrosion inhibition. Singaravelu and Bhadusha (2022) conducted studies on mild steel in acidic media, highlighting the compound's potential as a corrosion inhibitor, with implications for industrial applications (Singaravelu & Bhadusha, 2022).
Molecular Docking and Antimicrobial Agents
Furthermore, the compound's derivatives have been explored for their antimicrobial properties through molecular docking studies. Debbabi et al. (2017) synthesized novel sulfonamides with pyridine structures, showing promising anticancer and antimicrobial activities. These studies also included molecular docking against dihydrofolate reductase, indicating the compound's role in drug discovery and development (Debbabi et al., 2017).
Mechanism of Action
Mode of Action:
The compound interacts with its target through a process known as electrophilic aromatic substitution. Here’s a simplified overview:
- Electrophilic Aromatic Substitution (EAS) : The compound acts as an electrophile, forming a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, leading to a substituted benzene ring .
Properties
IUPAC Name |
[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLASFCOYIMHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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